molecular formula C14H22ClNO6 B14473079 2-[bis(2-hydroxyethyl)amino]ethanol;2-(4-chlorophenoxy)acetic acid CAS No. 67026-08-8

2-[bis(2-hydroxyethyl)amino]ethanol;2-(4-chlorophenoxy)acetic acid

Katalognummer: B14473079
CAS-Nummer: 67026-08-8
Molekulargewicht: 335.78 g/mol
InChI-Schlüssel: PXEGWCVQIQDART-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[bis(2-hydroxyethyl)amino]ethanol;2-(4-chlorophenoxy)acetic acid is a compound that combines two distinct chemical entities: 2-[bis(2-hydroxyethyl)amino]ethanol and 2-(4-chlorophenoxy)acetic acid. The former is a colorless, transparent, viscous liquid with a slight ammonia odor, while the latter is a chlorinated phenoxyacetic acid derivative. This compound is used in various industrial and scientific applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-[bis(2-hydroxyethyl)amino]ethanol typically involves the reaction of ethylene oxide with ammonia, followed by further reaction with ethylene oxide to form the final product. The reaction conditions include maintaining a controlled temperature and pressure to ensure the desired product is obtained with high purity .

For 2-(4-chlorophenoxy)acetic acid, the synthesis involves the chlorination of phenoxyacetic acid. This process requires the use of chlorinating agents such as thionyl chloride or phosphorus trichloride under controlled conditions to achieve the desired chlorinated product .

Industrial Production Methods: Industrial production of 2-[bis(2-hydroxyethyl)amino]ethanol involves large-scale reactions using continuous reactors to ensure consistent product quality. The process includes the use of catalysts to enhance reaction rates and yield .

For 2-(4-chlorophenoxy)acetic acid, industrial production involves the use of batch reactors with precise control over reaction parameters to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 2-[bis(2-hydroxyethyl)amino]ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride .

2-(4-chlorophenoxy)acetic acid primarily undergoes substitution reactions due to the presence of the chloro group. Common reagents include nucleophiles such as hydroxide ions and amines .

Major Products: The major products formed from the oxidation of 2-[bis(2-hydroxyethyl)amino]ethanol include aldehydes and carboxylic acids. Reduction reactions typically yield alcohols. Substitution reactions of 2-(4-chlorophenoxy)acetic acid result in the formation of various substituted phenoxyacetic acid derivatives .

Wissenschaftliche Forschungsanwendungen

2-[bis(2-hydroxyethyl)amino]ethanol is used in the polymerization of nitrile rubber, as a concrete accelerator, and as an oil emulsifier. It is also utilized in cyanide-free electroplating, surfactants, textile products, waxes, polishing agents, herbicides, petroleum demulsifiers, cosmetics, cement additives, and cutting oils .

2-(4-chlorophenoxy)acetic acid is widely used as a herbicide due to its ability to mimic plant hormones and disrupt plant growth. It is also used in scientific research to study plant physiology and biochemistry .

Wirkmechanismus

The mechanism of action of 2-[bis(2-hydroxyethyl)amino]ethanol involves its interaction with various molecular targets, including enzymes and receptors. It can disrupt cellular processes by altering enzyme activity and receptor binding .

2-(4-chlorophenoxy)acetic acid acts as a synthetic auxin, mimicking the action of natural plant hormones. It binds to auxin receptors in plants, leading to uncontrolled cell division and growth, ultimately causing plant death .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds:

Uniqueness: 2-[bis(2-hydroxyethyl)amino]ethanol is unique due to its combination of hydroxyl and amino groups, which provide it with distinct chemical reactivity and versatility in various applications. Its ability to act as both a base and a nucleophile makes it valuable in synthetic chemistry .

2-(4-chlorophenoxy)acetic acid is unique due to its chlorinated phenoxy structure, which imparts herbicidal properties. Its ability to mimic natural plant hormones sets it apart from other phenoxyacetic acid derivatives .

Eigenschaften

CAS-Nummer

67026-08-8

Molekularformel

C14H22ClNO6

Molekulargewicht

335.78 g/mol

IUPAC-Name

2-[bis(2-hydroxyethyl)amino]ethanol;2-(4-chlorophenoxy)acetic acid

InChI

InChI=1S/C8H7ClO3.C6H15NO3/c9-6-1-3-7(4-2-6)12-5-8(10)11;8-4-1-7(2-5-9)3-6-10/h1-4H,5H2,(H,10,11);8-10H,1-6H2

InChI-Schlüssel

PXEGWCVQIQDART-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1OCC(=O)O)Cl.C(CO)N(CCO)CCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.